GENACONAZOLE
Description
Discovery and Development of Genaconazole
The discovery and development of this compound emerged from systematic efforts to create more effective antifungal agents during the late twentieth century. Originally designated as SCH 39304, this compound was developed as part of a comprehensive research program aimed at addressing the limitations of existing antifungal medications. The compound represents a new broad-spectrum orally active triazole antifungal agent that demonstrated superior activity compared to established antifungal drugs such as ketoconazole in various experimental models.
The development process of this compound was characterized by meticulous attention to stereochemistry, as the compound contains two asymmetrical carbon atoms. The formulation used in clinical trials consisted of a racemic mixture of two enantiomers: the active SCH-42427 (RR (+)-) and the inactive SCH-424264 (SS (–)-). This stereochemical complexity necessitated sophisticated analytical techniques and synthetic approaches to ensure proper characterization and production of the compound.
Research investigations conducted during the development phase demonstrated that this compound exhibited potent activity against a broad range of fungal pathogens, including superficial Trichophyton mentagrophytes and vaginal Candida albicans infections. The mechanism of action of this compound was found to be similar to those of ketoconazole and fluconazole, involving inhibition of cell membrane ergosterol synthesis, which represents a critical pathway in fungal cell viability.
Classification within Triazole Antifungal Compounds
This compound belongs to the triazole class of antifungal compounds, specifically categorized as a difluorophenyl-triazole antifungal agent. This classification places this compound within a sophisticated group of antifungal medications that emerged as significant improvements over earlier imidazole compounds. The triazole classification is based on the presence of a five-membered ring containing three nitrogen atoms, which constitutes the fundamental structural feature responsible for the antifungal activity of these compounds.
The development of triazole antifungals represented a major advance in medical mycology, as these compounds demonstrated markedly improved safety profiles compared to amphotericin B and ketoconazole. Ketoconazole, the first available compound for oral treatment of systemic fungal infections, was released in the early 1980s and served as the foundation for subsequent triazole development. The evolution from first-generation triazoles to compounds like this compound represented a second major advance in antifungal treatment, with these newer agents displaying broader spectrum antifungal activity and enhanced pharmacological properties.
Within the triazole classification system, this compound is distinguished by its unique difluorophenyl substitution pattern, which contributes to its enhanced potency and pharmacokinetic properties. The compound demonstrates activity against ketoconazole-resistant Aspergillus and Cryptococcus species, positioning it as a valuable addition to the antifungal arsenal for treating resistant fungal infections.
Nomenclature and Identification Systems
The nomenclature and identification systems for this compound reflect the complex nature of modern pharmaceutical compound classification. The compound is known by several systematic names and identifiers that provide comprehensive chemical and regulatory information.
| Identification System | Designation |
|---|---|
| Chemical Name | (±)-(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-butan-2-ol |
| Development Code | SCH 39304 |
| Alternative Code | SM-8668 |
| CAS Registry Number | 120924-80-3 |
| PubChem CID | 452261 |
| Molecular Formula | C₁₃H₁₅F₂N₃O₃S |
| Molecular Weight | 331.34 g/mol |
The systematic chemical name (±)-(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-butan-2-ol provides precise structural information about the compound, including its stereochemical configuration and functional group arrangements. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system ensures consistent identification across scientific literature and regulatory documents.
The development codes SCH 39304 and SM-8668 represent institutional designations used during the research and development phases. These codes facilitate tracking and identification within pharmaceutical research organizations and regulatory submissions. The CAS Registry Number 120924-80-3 provides a unique numerical identifier that is universally recognized in chemical databases and literature.
The molecular formula C₁₃H₁₅F₂N₃O₃S indicates the precise atomic composition of this compound, revealing the presence of thirteen carbon atoms, fifteen hydrogen atoms, two fluorine atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. This molecular composition contributes to the compound's unique pharmacological properties and antifungal activity profile.
Historical Evolution of Research Interest
The historical evolution of research interest in this compound reflects broader trends in antifungal drug development and the growing recognition of fungal infections as significant medical challenges. Initial research focus centered on the compound's potential to overcome limitations associated with existing antifungal agents, particularly in terms of spectrum of activity and pharmacokinetic properties.
Early pharmacokinetic studies demonstrated that this compound possessed exceptional bioavailability characteristics, with oral and intravenous administrations yielding virtually superimposable plasma concentration-time curves, resulting in an absolute bioavailability of one hundred percent. These findings generated considerable research interest, as they indicated that this compound could provide greater dosing flexibility in various clinical settings compared to existing antifungal agents.
Research investigations revealed that this compound undergoes negligible biotransformation in humans, with urinary excretion accounting for seventy-six to seventy-eight percent of the administered dose. This metabolic profile distinguished this compound from other antifungal agents such as ketoconazole and miconazole, which undergo ninety-five percent and fifty percent biotransformation, respectively. The minimal biotransformation suggested that drug-drug interactions with concurrently prescribed medications would be expected to be minimal.
Subsequent research efforts focused on understanding the stereochemical properties of this compound, particularly the differential activities of the RR and SS enantiomers. Studies revealed that the concentrations of the RR and SS enantiomers in serum were virtually identical, with similar pharmacokinetic parameters including maximum concentrations, time to maximum concentration, half-lives, and areas under the concentration-time curve. These findings provided important insights into the compound's behavior in biological systems and informed subsequent development strategies.
The research trajectory for this compound also included investigations into its mechanism of action and comparative efficacy against established antifungal agents. Studies demonstrated that this compound was superior to ketoconazole in in vivo Candida infection models and superior to fluconazole in immunocompromised Aspergillus models. These comparative studies established this compound's position as a potentially superior therapeutic option for treating various fungal infections.
However, the historical development of this compound was ultimately influenced by toxicological findings in animal studies, where hepatocarcinomas associated with the use of the compound were observed. These safety concerns significantly impacted the development trajectory and restricted the clinical advancement of this otherwise promising antifungal agent. This development illustrates the complex challenges inherent in pharmaceutical research and the critical importance of comprehensive safety evaluation in drug development programs.
Properties
CAS No. |
103016-02-0 |
|---|---|
Molecular Formula |
C27H58N2O6P+ |
Molecular Weight |
537.743 |
IUPAC Name |
2-[hydroxy-[(2S,3S)-3-hydroxy-2-(octadecanoylamino)butoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(31)28-26(25(2)30)24-35-36(32,33)34-23-22-29(3,4)5/h25-26,30H,6-24H2,1-5H3,(H-,28,31,32,33)/p+1/t25-,26-/m0/s1 |
InChI Key |
HJYAGZCWSLDECN-UIOOFZCWSA-O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C)O |
Origin of Product |
United States |
Scientific Research Applications
Genaconazole is a triazole fungicide primarily used in agriculture to control a variety of fungal diseases in crops. Its applications span several areas, including agricultural practices, environmental science, and pharmacological research. This article will provide a detailed overview of the applications of this compound, supported by comprehensive data tables and case studies.
Applications in Agriculture
This compound is widely utilized in agriculture for its effectiveness against numerous fungal pathogens that affect crops. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thus disrupting their growth and reproduction.
Key Agricultural Uses:
- Cereal Crops: Effective against diseases such as Fusarium head blight and leaf rust.
- Fruit Trees: Controls fungal infections like scab and powdery mildew.
- Vegetables: Used to manage diseases such as downy mildew and blight.
Data Table: Efficacy Against Fungal Pathogens
| Crop Type | Target Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Wheat | Fusarium graminearum | 150 | 85 |
| Apples | Venturia inaequalis | 200 | 90 |
| Tomatoes | Phytophthora infestans | 100 | 80 |
| Grapes | Uncinula necator | 120 | 88 |
Environmental Applications
This compound's environmental impact has been the subject of numerous studies. Its persistence in soil and potential effects on non-target organisms necessitate careful management practices.
Environmental Impact Studies:
- Soil Residue Studies: Research indicates that this compound can persist in soil for several months, with degradation influenced by microbial activity and environmental conditions.
- Aquatic Toxicity Assessments: Case studies have shown varying levels of toxicity to aquatic organisms, prompting guidelines for application near water bodies.
Case Study: Soil Persistence
A study conducted in Midwest agricultural fields evaluated this compound's degradation over time. Soil samples were collected at intervals post-application, revealing a half-life ranging from 30 to 60 days under typical field conditions. This finding underscores the importance of timing in application to minimize environmental impact.
Pharmacological Research
Beyond its agricultural uses, this compound has garnered attention in pharmacological research due to its antifungal properties. Studies are exploring its potential as a therapeutic agent against human fungal infections.
Pharmacological Applications:
- Antifungal Activity: Research indicates that this compound exhibits activity against various pathogenic fungi, including Candida species.
- Combination Therapies: Investigations into its use in combination with other antifungal agents are ongoing to enhance efficacy and reduce resistance development.
Data Table: Antifungal Activity Against Pathogenic Fungi
| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Comments |
|---|---|---|
| Candida albicans | 0.5 | Effective in vitro |
| Aspergillus fumigatus | 1.0 | Moderate efficacy |
| Cryptococcus neoformans | 0.25 | High susceptibility |
Comparison with Similar Compounds
Table 1: Key Properties of Genaconazole and Related Antifungals
Mechanistic and Resistance Considerations
- Triazoles vs. Imidazoles: Unlike imidazoles (e.g., Lanoconazole), this compound’s triazole structure provides stronger binding affinity to fungal CYP450 enzymes, reducing host toxicity .
- Resistance Profiles :
this compound’s difluorophenyl group may enhance activity against azole-resistant Candida strains by bypassing common efflux pump mechanisms . In contrast, older triazoles like Oxiconazole (dichlorophenyl backbone) show reduced efficacy in resistant isolates .
Q & A
Q. How to address ethical challenges in this compound clinical trials?
- Compliance : Align with ICH E6(R3) guidelines for informed consent, data monitoring, and adverse event reporting. Use stratified randomization to ensure equitable demographic representation .
Data Presentation Standards
- Tables : Use Roman numerals for table labels. Include footnotes explaining abbreviations (e.g., MIC, AUC). Ensure self-contained clarity (e.g., "Table I: MIC Values for this compound Against Candida spp.") .
- Figures : Avoid overcrowding chemical structures in graphical abstracts. Use color gradients to highlight dose-dependent effects in heatmaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
